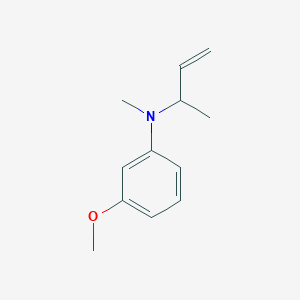
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with a 3-methoxy group, an N-methyl group, and an N-(1-methyl-2-propenyl) group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenamine (aniline) as the starting material.
N-Methylation: The N-methyl group is introduced via methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
N-(1-Methyl-2-propenyl) Substitution: The final step involves the substitution of the amino group with the N-(1-methyl-2-propenyl) group, which can be achieved using an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Corresponding amines or alcohols
Substitution: Substituted benzenamine derivatives
Scientific Research Applications
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and N-methyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methoxy-: Lacks the N-methyl and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-methyl-: Lacks the 3-methoxy and N-(1-methyl-2-propenyl) groups.
Benzenamine, N-(1-methyl-2-propenyl)-: Lacks the 3-methoxy and N-methyl groups.
Uniqueness
Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is unique due to the presence of all three substituents (3-methoxy, N-methyl, and N-(1-methyl-2-propenyl)) on the benzenamine core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62378-91-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-but-3-en-2-yl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-5-10(2)13(3)11-7-6-8-12(9-11)14-4/h5-10H,1H2,2-4H3 |
InChI Key |
PCSLDPDZHHEDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















